Di-tert-butyl 4,4'-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate)
Description
Chemical Structure and Properties
Di-tert-butyl 4,4'-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) (CAS: 1353956-51-0) is a synthetic organic compound featuring a central pyrimidine ring linked via oxygen atoms to two piperidine moieties, each protected by tert-butyl carbamate groups. Its molecular formula is C₂₆H₄₂N₄O₆, with a molecular weight of 506.63 g/mol . The compound is typically stored as a powder or liquid in sealed containers at 2–8°C to ensure stability . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .
Synthesis and Purification
The synthesis involves coupling pyrimidine-4,6-diol with piperidine derivatives under controlled conditions. Tert-butyl carbamate groups are introduced to enhance solubility and stability during subsequent reactions. Purification methods include column chromatography and reverse-phase HPLC, yielding products with ≥95% purity .
Properties
IUPAC Name |
tert-butyl 4-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O6/c1-23(2,3)33-21(29)27-11-7-17(8-12-27)31-19-15-20(26-16-25-19)32-18-9-13-28(14-10-18)22(30)34-24(4,5)6/h15-18H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZUZUECKFSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=N2)OC3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dihydroxypyrimidine.
Ether Linkage Formation: The hydroxyl groups on the pyrimidine are then reacted with tert-butyl piperidine-1-carboxylate under basic conditions to form the ether linkages.
Final Product Isolation: The reaction mixture is purified using techniques such as column chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moieties.
Reduction: Reduction reactions can target the pyrimidine core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can serve as a molecular probe to study enzyme interactions and binding affinities. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine core can engage in hydrogen bonding and π-π interactions, while the piperidine moieties provide steric bulk and additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrimidine-linked bis(piperidine) derivatives. Below is a comparative analysis with structurally related compounds:
Key Differences and Trends
Core Heterocycle Variations :
- Pyrimidine-based compounds (e.g., CAS 1353956-51-0) exhibit stronger hydrogen-bonding capacity compared to pyrazine derivatives (e.g., ), influencing receptor binding in drug design.
- The methylthio-substituted analogue (CAS 1353948-09-0) shows increased lipophilicity (logP ~3.2), enhancing membrane permeability but reducing aqueous solubility .
Functional Group Impact :
- Tert-butyl carbamate groups in the target compound improve metabolic stability compared to ester-based analogues (e.g., Compound 3c in ), which are prone to hydrolysis.
- Nitrile-containing derivatives (e.g., ) display higher thermal stability, making them suitable for material science applications.
Synthetic Yields and Purification :
- The target compound (CAS 1353956-51-0) achieves ~95% purity via standard chromatography , whereas styrylphenylene derivatives (e.g., Compound 3c) require HPLC for ≥89% purity due to complex stereochemistry .
Biological Activity :
- Pyrimidine-linked bis(piperidine) compounds show selectivity for tau protein aggregates in Alzheimer’s models (e.g., ), whereas pyrazine derivatives (e.g., ) target parasitic enzymes in malaria.
Biological Activity
Di-tert-butyl 4,4'-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) is a synthetic compound with potential therapeutic applications. Its unique structure suggests it may interact with biological systems in specific ways, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 478.58 g/mol
- CAS Number : 1353989-70-4
Biological Activity Overview
Research into the biological activity of this compound is limited but promising. The focus has been on its potential as an antiviral agent and its ability to modulate various biological pathways.
Antiviral Activity
Preliminary studies suggest that derivatives of piperidine compounds, similar to Di-tert-butyl 4,4'-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate), exhibit antiviral properties. For instance, compounds designed with piperidine moieties have shown effectiveness in inhibiting viral entry mechanisms, particularly in the context of Ebola virus research .
The proposed mechanism for the antiviral activity involves interference with viral entry by binding to cellular receptors or viral proteins essential for infection. In silico studies indicated that structural analogs could effectively bind to the Niemann-Pick C1 (NPC1) protein, which plays a critical role in viral entry .
Case Studies and Research Findings
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
- ADME Properties :
Data Table: Comparative Biological Activity
| Compound Name | EC50 (µM) | SI (Selectivity Index) | Target |
|---|---|---|---|
| Compound A | 0.64 | 20 | EBOV |
| Compound B | 0.93 | 10 | EBOV |
| Di-tert-butyl 4,4'-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Di-tert-butyl 4,4'-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate)?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
Protection of piperidine amines : Use tert-butyl carbamate (Boc) groups to protect piperidine amines, as seen in analogous syntheses of tert-butyl piperidine carboxylates .
Pyrimidine-oxy bridge formation : React 4,6-dichloropyrimidine with Boc-protected piperidinols under basic conditions (e.g., K₂CO₃) to form ether linkages.
Purification : Employ column chromatography or recrystallization to achieve >95% purity, as reported for structurally related compounds .
- Key Considerations : Optimize reaction stoichiometry to avoid over-substitution and monitor intermediates via TLC or LC-MS.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of tert-butyl groups (δ ~1.4 ppm), pyrimidine protons (δ ~8-9 ppm), and piperidine ring protons .
Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 447.57 for C₂₃H₃₇N₅O₄) .
HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% as per commercial analogs) .
Advanced Research Questions
Q. What strategies can mitigate stability issues during storage or experimental use?
- Methodological Answer :
Storage Conditions : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of tert-butyl groups or oxidation of the pyrimidine ring .
Incompatibility Testing : Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments, which may degrade the Boc-protecting groups .
Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
Q. How does the incorporation of this compound into polymer membranes affect ion transport properties?
- Methodological Answer :
Membrane Fabrication : Co-polymerize the compound with fluorinated monomers (e.g., via Suzuki coupling) to create anion-exchange membranes (AEMs) .
Ion Conductivity Testing : Measure hydroxide ion conductivity (σ) at 60-80°C using electrochemical impedance spectroscopy (EIS).
Structure-Property Correlation : Compare AEMs with/without tert-butyl groups to evaluate steric effects on ion mobility. For example, tert-butyl substituents may reduce water uptake but enhance mechanical stability .
Q. How can researchers resolve contradictions in reported toxicity data for related piperidine derivatives?
- Methodological Answer :
Comparative Toxicity Assays : Perform in vitro cytotoxicity screening (e.g., MTT assays on HEK-293 cells) for the target compound and analogs .
Meta-Analysis : Cross-reference data from regulatory databases (e.g., ECHA) and academic studies to identify consensus on LD50 values or occupational exposure limits .
Mechanistic Studies : Use molecular docking to assess interactions with cytochrome P450 enzymes, which may explain metabolic variability .
Q. What is the potential of this compound as a precursor in enzyme inhibitor development?
- Methodological Answer :
Structural Modification : Replace pyrimidine with benzimidazole or triazine cores to enhance binding to enzyme active sites (e.g., PRMT1 inhibitors) .
Biological Screening : Test inhibitory activity against target enzymes (IC50 determination) using fluorescence polarization or radiometric assays.
SAR Analysis : Correlate tert-butyl substitution patterns with inhibitory potency and selectivity, leveraging computational modeling (e.g., DFT or MD simulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
